molecular formula C14H12Cl2N2O B5508846 N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea CAS No. 221116-85-4

N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea

Cat. No. B5508846
CAS RN: 221116-85-4
M. Wt: 295.2 g/mol
InChI Key: XULHYDFFHVARJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea and similar compounds involves complex chemical reactions, often starting from chloroaniline or chlorophenyl isocyanate. These processes may include one-pot synthesis methods, where intermediates such as isocyanates are reacted with anilines or other aromatic compounds to form the desired urea derivatives. The reaction conditions, including solvents and catalysts, are carefully optimized to achieve high yields and purity (He Li-li, 2007).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied through various analytical techniques. These studies include IR, Raman, 1H and 13C NMR spectroscopy, revealing detailed information about the molecular conformation, bonding, and electronic structure. For instance, urea derivatives exhibit specific bonding patterns and conformations that are influenced by their substituents, such as chlorophenyl groups (Iriepa et al., 1997).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its reactivity and potential as an intermediate in organic synthesis. These reactions may involve substitutions, additions, or transformations that exploit the urea moiety's reactivity. For example, studies on the reactivity of similar urea compounds provide insights into their potential applications in creating more complex molecules (M. Sathe et al., 2007).

Scientific Research Applications

Cytokinin Activity

N-phenyl-N'-(4-pyridyl)urea derivatives, related to the chemical structure of N-(3-chloro-4-methylphenyl)-N'-(4-chlorophenyl)urea, have been synthesized and tested for cytokinin activity. Some of these derivatives demonstrated significant cytokinin activity, which can be crucial in plant growth and development studies (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Analytical Chemistry

A study on triclocarban, a compound structurally similar to this compound, focused on developing analytical techniques for its detection in aquatic environments. This research is significant for environmental monitoring and pollutant analysis (Halden & Paull, 2004).

Cancer Research

N,N'-diarylureas, akin to this compound, were investigated for their potential as anti-cancer agents. These compounds showed promise in inhibiting cancer cell proliferation, highlighting their potential application in developing new cancer treatments (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Environmental Science

Research on the photodegradation and hydrolysis of substituted urea herbicides provided insights into the environmental fate of these compounds. Such studies are critical for understanding the environmental impact and degradation pathways of urea-based pesticides (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-2-5-12(8-13(9)16)18-14(19)17-11-6-3-10(15)4-7-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULHYDFFHVARJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221116-85-4
Record name N-(3-CHLORO-4-METHYLPHENYL)-N'-(4-CHLOROPHENYL)UREA
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